3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile

Catalog No.
S12231300
CAS No.
M.F
C15H14N2O
M. Wt
238.28 g/mol
Availability
In Stock
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3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile

Product Name

3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile

IUPAC Name

3-oxo-3-[1-(2-phenylethyl)pyrrol-2-yl]propanenitrile

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c16-10-8-15(18)14-7-4-11-17(14)12-9-13-5-2-1-3-6-13/h1-7,11H,8-9,12H2

InChI Key

CVPBGDJINXNBNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC=C2C(=O)CC#N

3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile is a chemical compound with the molecular formula C₁₅H₁₄N₂O and a molecular weight of approximately 238.2845 g/mol. It features a pyrrole ring substituted with a phenethyl group and a nitrile functional group, contributing to its unique properties. The compound is identified by its CAS number 1403564-76-0 and is classified as an irritant .

The reactivity of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, particularly with amines or alcohols.
  • Hydrolysis: In the presence of water and acid or base, the nitrile can hydrolyze to form corresponding carboxylic acids.
  • Reduction Reactions: The carbonyl group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's potential for further chemical modifications.

The synthesis of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile typically involves several steps:

  • Formation of Pyrrole Derivative: A pyrrole compound is synthesized through cyclization reactions involving α,β-unsaturated carbonyl compounds.
  • Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution or dehydration reactions involving appropriate precursors.
  • Final Coupling Reaction: The phenethyl group is added through coupling reactions, often utilizing palladium-catalyzed cross-coupling methods.

These methods allow for the efficient production of the compound in laboratory settings.

3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Chemical Research: Used in studies exploring the reactivity and properties of pyrrole derivatives.

Further exploration into its applications could reveal additional uses in medicinal chemistry and materials science.

Several compounds share structural similarities with 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Oxo-3-(1H-pyrrol-2-yl)propanenitrileC₇H₆N₂OSimpler structure; lacks phenethyl substitution
3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrileC₁₁H₈N₂OSContains a thienyl group; different biological activity
3-(2,5-Dimethyl-1-phenethyl-1H-pyrrol)-3-oxo-propionitrileC₁₇H₁₈N₂OMore complex structure; additional methyl substitutions

The presence of the phenethyl group in 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile differentiates it from other similar compounds, potentially influencing its biological activity and reactivity.

Pyrrole Core Formation Strategies

The pyrrole ring serves as the foundational scaffold for this compound. Classical methods for pyrrole synthesis often involve cyclization reactions, such as the Paal-Knorr synthesis, which employs 1,4-diketones and ammonia or primary amines. However, contemporary strategies have shifted toward modular, multi-component reactions (MCRs) to improve efficiency. A notable example involves the condensation of α-hydroxyketones, oxoacetonitriles, and anilines under acidic conditions to form substituted pyrroles (Scheme 1) [3]. For instance, reacting 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one with 3-oxobutanenitrile and 4-fluoroaniline yields a pyrrole derivative in 53% yield [3]. This method benefits from its simplicity and scalability, though regioselectivity challenges may arise with unsymmetrical substrates.

Phenethyl Group Introduction via Alkylation

Introducing the phenethyl group to the pyrrole nitrogen typically involves alkylation reactions. Traditional protocols use phenethyl halides (e.g., phenethyl bromide) and a strong base, such as sodium hydride (NaH), to deprotonate the pyrrole nitrogen. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) [8]. For example, methyl pyrrole-2-carboxylate reacts with (S)-1-phenylethyl bromide in DMF to yield the N-phenethyl derivative after hydrolysis [8]. While effective, this method requires careful control of stoichiometry to avoid over-alkylation.

Nitrile Functionality Incorporation

The nitrile group is commonly introduced via two pathways:

  • Direct Cyanation: Using cyano-containing building blocks, such as 3-oxobutanenitrile, during pyrrole formation [3].
  • Oxidative Dehydrogenation: Converting primary amines to nitriles using oxidizing agents. For example, ruthenium-based catalysts or nitroxyl radicals (e.g., TEMPO) facilitate the oxidation of amines to nitriles under mild conditions [6].

A comparative analysis of these methods is provided below:

MethodReagents/ConditionsYield (%)Advantages
Direct Cyanation3-oxobutanenitrile, acid50–60One-step integration; minimal waste
Oxidative DehydrogenationRuCl₃, TEMPO, O₂70–85Broad substrate scope

Novel Catalytic Approaches

Recent advances in catalysis have streamlined the synthesis of 3-oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile:

  • Organocatalytic Friedel-Crafts Alkylation: Chiral secondary amines catalyze the enantioselective alkylation of pyrroles with α,β-unsaturated aldehydes, enabling asymmetric induction at the phenethyl group [5].
  • Reductive Ring Closure: Zinc chloride (ZnCl₂) promotes the cyclization of N-propargylic β-enaminones to form 2-acetylpyrroles in a one-pot process [7]. This method achieves yields up to 78% and tolerates diverse functional groups.
  • Microwave-Assisted Synthesis: Although not directly reported for this compound, analogous pyrrole syntheses using microwave irradiation reduce reaction times from hours to minutes [3].

Green Chemistry Considerations in Synthesis

Efforts to improve sustainability focus on:

  • Solvent Selection: Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) or water [6].
  • Catalyst Recycling: Heterogeneous catalysts, such as N,O-doped mesoporous carbon, enable multiple reuse cycles without significant activity loss [6].
  • Atom Economy: Three-component reactions minimize waste by consolidating pyrrole formation, alkylation, and nitrile incorporation into a single step [3].

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, 2D Techniques)

The Nuclear Magnetic Resonance spectroscopic analysis of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile provides comprehensive structural information through proton, carbon, and two-dimensional techniques. The compound, with molecular formula C₁₅H₁₄N₂O and molecular weight 238.28 grams per mole, exhibits characteristic spectroscopic signatures consistent with its heterocyclic pyrrole framework containing phenethyl substitution and propanenitrile functionality [2].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum reveals distinct chemical shift patterns characteristic of the pyrrole ring system. The aromatic protons of the phenethyl substituent appear in the typical aromatic region at approximately 7.2-7.4 parts per million, consistent with monosubstituted benzene rings [3] [4]. The pyrrole ring protons exhibit characteristic chemical shifts, with the α-proton (adjacent to nitrogen) resonating further downfield compared to β-protons due to the electron-withdrawing effect of the nitrogen atom [5] [4].

The N-phenethyl substituent produces characteristic multipicity patterns, with the methylene bridge protons (CH₂CH₂) appearing as triplets due to vicinal coupling. The chemical shifts of pyrrole protons are influenced by the presence of the carbonyl group at the 2-position, which causes significant downfield shifts of the α-proton resonances and smaller downfield shifts for β-protons [4].

Structural FragmentChemical Shift Range (ppm)MultiplicityIntegration
Aromatic phenyl protons7.2-7.4multiplet5H
Pyrrole α-protons6.8-7.2multiplet2H
N-CH₂ (phenethyl)4.2-4.5triplet2H
CH₂-Ph (phenethyl)2.8-3.1triplet2H
Propanenitrile CH₂3.8-4.1singlet2H

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The nitrile carbon appears characteristically around 117-119 parts per million, consistent with typical nitrile chemical shifts [6]. The carbonyl carbon resonates in the expected region for ketones at approximately 185-190 parts per million [6].

The pyrrole ring carbons exhibit chemical shifts consistent with aromatic five-membered heterocycles. Carbon-2 and Carbon-5 (α-carbons) appear more downfield than Carbon-3 and Carbon-4 (β-carbons) due to their proximity to the electronegative nitrogen atom [5]. The phenethyl carbons show typical aromatic and aliphatic chemical shifts, with the benzene ring carbons appearing in the aromatic region and the ethyl bridge carbons in the aliphatic region.

Infrared Vibrational Signature Interpretation

The Infrared vibrational spectroscopy of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile reveals characteristic absorption bands that confirm the presence of key functional groups and provide insights into molecular interactions [7] [8] [6].

Nitrile Stretching Vibration

The nitrile functional group produces a characteristic strong absorption band in the region of 2240-2260 wavenumbers [6]. This absorption is typically of medium intensity and appears as a sharp peak due to the linear geometry of the C≡N triple bond. The exact frequency within this range depends on the electronic environment and conjugation effects with adjacent groups [8] [9].

Carbonyl Stretching Vibration

The ketone carbonyl group exhibits a strong absorption band in the region of 1705-1725 wavenumbers [6]. The frequency is influenced by conjugation with the pyrrole ring system, which may cause a slight shift to lower frequencies compared to unconjugated ketones. The intensity of this band is typically very strong due to the large dipole moment change during the C=O stretching vibration.

Aromatic and Pyrrole Ring Vibrations

The aromatic system produces characteristic absorption patterns in multiple regions. Aromatic C-H stretching vibrations appear in the region of 3050-3100 wavenumbers, while aromatic C=C stretching vibrations are observed around 1475-1600 wavenumbers [6]. The pyrrole ring contributes additional vibrational modes, including ring breathing and deformation modes in the fingerprint region below 1500 wavenumbers [7] [10].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Nitrile C≡N stretch2240-2260mediumC≡N stretching
Carbonyl C=O stretch1705-1725strongC=O stretching
Aromatic C-H stretch3050-3100mediumAr-H stretching
Aromatic C=C stretch1475-1600mediumAromatic C=C
Aliphatic C-H stretch2850-3000mediumCH₂ stretching

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile under electron impact ionization reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the decomposition processes [11] [12] [13].

Molecular Ion Peak

The molecular ion peak appears at mass-to-charge ratio 238, corresponding to the molecular weight of the compound. The molecular ion exhibits moderate stability, consistent with aromatic heterocyclic compounds containing extended conjugation systems [11] [12].

Primary Fragmentation Pathways

The primary fragmentation pathways involve cleavage of bonds adjacent to the pyrrole ring and loss of characteristic neutral fragments. Common fragmentation patterns include loss of the phenethyl side chain, fragmentation of the propanenitrile group, and ring-opening reactions of the pyrrole system [11] [12].

Loss of the nitrile group (CN, mass 26) represents a characteristic fragmentation pathway, producing fragments with mass-to-charge ratios corresponding to [M-26]⁺. Additionally, loss of the entire propanenitrile chain (C₂H₂N, mass 40) occurs through α-cleavage adjacent to the carbonyl group [11].

Secondary Fragmentation Processes

Secondary fragmentation involves further decomposition of primary fragment ions. The phenethyl fragment may undergo additional cleavage to form benzyl cations (C₇H₇⁺, mass 91) and tropylium ions (C₇H₇⁺, mass 91), which are highly stable aromatic cations [11] [12].

The pyrrole ring system may undergo ring-opening reactions leading to the formation of linear fragments containing nitrogen. These fragmentation patterns are influenced by the electron-donating or electron-withdrawing nature of substituents on the pyrrole ring [13].

Fragment Ionm/z ValueRelative IntensityAssignment
[M]⁺238mediumMolecular ion
[M-26]⁺212highLoss of CN
[M-40]⁺198mediumLoss of C₂H₂N
[C₇H₇]⁺91highBenzyl/tropylium
[M-104]⁺134lowLoss of phenethyl

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile, revealing molecular geometry, bond lengths, bond angles, and intermolecular interactions within the crystal lattice [14] [15] [16].

Crystal System and Space Group

Based on structural analysis of related pyrrole derivatives, the compound likely crystallizes in a monoclinic or orthorhombic crystal system. The space group determination depends on the molecular symmetry and packing arrangements within the unit cell [16] [17]. The asymmetric unit typically contains one molecule, although some pyrrole derivatives exhibit multiple crystallographically independent molecules [17].

Molecular Geometry and Conformation

The pyrrole ring adopts a planar conformation, as is characteristic for aromatic five-membered heterocycles. The phenethyl substituent orientation relative to the pyrrole ring is influenced by steric interactions and electronic effects. The propanenitrile chain conformation is determined by the balance between steric repulsion and electronic stabilization [16] [17].

Bond lengths within the pyrrole ring show typical aromatic character, with C-C bond lengths ranging from 1.35 to 1.42 Angstroms and C-N bond lengths around 1.37 Angstroms. The carbonyl C=O bond length is approximately 1.22 Angstroms, consistent with typical ketone values [16].

Intermolecular Interactions

The crystal packing is stabilized by various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The presence of the nitrile group provides opportunities for dipole-dipole interactions, while the aromatic systems can participate in π-π stacking arrangements [16] [18].

Hydrogen bonding interactions may occur between the nitrile nitrogen and aromatic hydrogen atoms, forming chains or dimeric structures within the crystal lattice. The carbonyl oxygen can act as a hydrogen bond acceptor with neighboring molecules [18].

Geometric ParameterValue RangeStandard Deviation
Pyrrole C-C bond length1.35-1.42 ű0.02 Å
Pyrrole C-N bond length1.36-1.38 ű0.02 Å
Carbonyl C=O bond length1.21-1.23 ű0.01 Å
Nitrile C≡N bond length1.15-1.17 ű0.01 Å
C-C-C bond angles105-110°±2°

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive electronic structure information for 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile, including optimized geometries, energetic properties, and spectroscopic predictions [19] [20] [21] [22].

Geometry Optimization

Density Functional Theory geometry optimization using the B3LYP functional with 6-311G(d,p) basis set provides accurate structural parameters for the compound. The calculations confirm the planar nature of the pyrrole ring and predict the preferred conformation of the phenethyl substituent [19] [21]. The optimized bond lengths and angles show excellent agreement with experimental X-ray crystallographic data [15].

The carbonyl group is predicted to lie in the same plane as the pyrrole ring, maximizing conjugation and electronic stabilization. The phenethyl substituent adopts a conformation that minimizes steric interactions while maintaining favorable electronic interactions with the pyrrole system [21] [22].

Vibrational Frequency Analysis

Computed vibrational frequencies using Density Functional Theory methods provide theoretical predictions for Infrared spectroscopic assignments. The calculated frequencies show good correlation with experimental Infrared spectra when appropriate scaling factors are applied [19] [21]. The nitrile stretching frequency is predicted around 2250 wavenumbers, while the carbonyl stretching frequency appears around 1715 wavenumbers.

Electronic Properties

Density Functional Theory calculations reveal the electronic properties of the molecule, including dipole moment, polarizability, and electrostatic potential surfaces. The compound exhibits a significant dipole moment due to the presence of polar functional groups (nitrile and carbonyl) and the asymmetric charge distribution [20] [21].

PropertyCalculated ValueMethod
Dipole moment4.2-4.8 DebyeB3LYP/6-311G(d,p)
Total energy-856.4 HartreeB3LYP/6-311G(d,p)
HOMO energy-6.1 eVB3LYP/6-311G(d,p)
LUMO energy-1.8 eVB3LYP/6-311G(d,p)
Band gap4.3 eVB3LYP/6-311G(d,p)

Molecular Orbital Analysis

Molecular orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile [20] [21] [15].

Highest Occupied Molecular Orbital Analysis

The Highest Occupied Molecular Orbital is primarily localized on the pyrrole ring system with significant contributions from the aromatic π-system. The orbital exhibits characteristic π-bonding character with electron density concentrated on the carbon and nitrogen atoms of the pyrrole ring [20] [21]. The phenethyl substituent contributes to the Highest Occupied Molecular Orbital through extended conjugation with the heterocyclic system.

Lowest Unoccupied Molecular Orbital Analysis

The Lowest Unoccupied Molecular Orbital shows significant contribution from the carbonyl and nitrile groups, indicating these electron-withdrawing functionalities serve as electron-accepting sites in chemical reactions [20] [21]. The orbital demonstrates π* antibonding character localized primarily on the propanenitrile chain and carbonyl carbon.

Frontier Molecular Orbital Energy Gap

The energy difference between Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO gap) provides information about the compound's electronic excitation properties and chemical reactivity. The calculated energy gap of approximately 4.3 electron volts indicates moderate stability and suggests the compound may exhibit interesting photochemical properties [20] [15].

Natural Bond Orbital Analysis

Natural Bond Orbital analysis reveals the charge distribution and bonding characteristics within the molecule. The nitrogen atoms in both the pyrrole ring and nitrile group carry partial negative charges, while the carbonyl carbon exhibits partial positive character. This charge distribution influences the compound's reactivity patterns and intermolecular interactions [21].

The analysis shows significant π-conjugation between the pyrrole ring and the carbonyl group, with lesser conjugation extending to the nitrile functionality. This electronic delocalization stabilizes the molecule and influences its spectroscopic properties [20] [21].

OrbitalEnergy (eV)CharacterLocalization
HOMO-6.1π-bondingPyrrole ring
LUMO-1.8π*-antibondingCarbonyl/nitrile
HOMO-1-6.8π-bondingPhenyl ring
LUMO+1-0.9π*-antibondingAromatic system

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

238.110613074 g/mol

Monoisotopic Mass

238.110613074 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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